N-(4-iodophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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Overview
Description
N-(4-iodophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. Common reagents used in the synthesis may include hydrazine derivatives, aldehydes, and iodinated aromatic compounds. Reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the aromatic iodide.
Substitution: The aromatic iodide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- N-(4-bromophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- N-(4-chlorophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
These compounds share similar structures but differ in the halogen substituent on the aromatic ring, which can influence their reactivity and biological activity.
Conclusion
N-(4-iodophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex and potentially valuable compound in various scientific fields. Further research and detailed studies are required to fully understand its properties and applications.
Properties
Molecular Formula |
C20H18IN7O |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
6-N-(4-iodophenyl)-5-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C20H18IN7O/c1-12(2)14-5-3-13(4-6-14)11-22-26-18-17(23-16-9-7-15(21)8-10-16)24-19-20(25-18)28-29-27-19/h3-12H,1-2H3,(H,23,24,27)(H,25,26,28)/b22-11+ |
InChI Key |
BLPTYOYMFDAKKI-SSDVNMTOSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I |
Origin of Product |
United States |
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